4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
The compound 4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a fused heterocyclic core. Its structure includes:
- A triazolo[4,3-a]quinazoline scaffold, which combines triazole and quinazoline moieties.
- Substituents such as a 2-methylpropyl group at position 4, a sulfanyl-linked carbamoylmethyl group at position 1, and a propan-2-yl carboxamide at position 6.
Properties
IUPAC Name |
4-(2-methylpropyl)-5-oxo-1-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3S/c1-12(2)10-27-20(31)16-8-7-15(19(30)24-14(5)6)9-17(16)28-21(27)25-26-22(28)32-11-18(29)23-13(3)4/h7-9,12-14H,10-11H2,1-6H3,(H,23,29)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBSVSQNPSZAMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Building Blocks
The foundational synthesis begins with N-cyanoimidocarbonates and substituted hydrazinobenzoic acids , as demonstrated in analogous triazoloquinazoline syntheses. These precursors undergo cyclocondensation to form the triazole ring fused to the quinazoline system.
Key Reaction
$$
\text{N-cyanoimidocarbonate} + \text{hydrazinobenzoic acid} \rightarrow \text{triazolo[4,3-a]quinazoline core} + \text{byproducts}
$$
Cyclization Reactions
Cyclization is achieved under acidic or basic conditions, depending on the substituents. For example, heating in acetic acid facilitates intramolecular dehydration, forming the triazole ring.
Functionalization of the Core Structure
Introduction of the 2-Methylpropyl Group
The 2-methylpropyl substituent is introduced via alkylation using isobutyl bromide or isobutyl chloride in the presence of a base (e.g., potassium carbonate). Reaction conditions (60–80°C, DMF solvent) ensure nucleophilic substitution at position 4.
Incorporation of the Sulfanyl-Carbamoylmethyl Substituent
Thionation of the lactam moiety (position 1) with phosphorus pentasulfide (P₂S₅) generates a thioamide intermediate, which reacts with propan-2-yl carbamoylmethyl chloride to install the sulfanyl-carbamoylmethyl group.
Reaction Pathway
$$
\text{Thioamide intermediate} + \text{ClCH₂C(O)NH(CH(CH₃)₂)} \rightarrow \text{sulfanyl-carbamoylmethyl derivative}
$$
Formation of the N-(Propan-2-yl) Carboxamide Moiety
The carboxamide at position 8 is introduced via amide coupling between the quinazoline carboxylic acid and isopropylamine , using coupling agents like HATU or EDC .
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal yields (75–85%) are achieved in dimethylformamide (DMF) at 70–80°C for alkylation steps. Polar aprotic solvents enhance nucleophilicity, while elevated temperatures accelerate reaction kinetics.
Catalysts and Reagents
- Palladium catalysts improve coupling efficiency during carboxamide formation.
- Triethylamine acts as a base to neutralize HCl byproducts in alkylation reactions.
Table 1: Optimized Reaction Parameters for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Acetic acid, reflux, 6 h | 68 |
| Alkylation (C4) | Isobutyl bromide, K₂CO₃, DMF, 70°C, 8 h | 82 |
| Thionation | P₂S₅, toluene, 110°C, 12 h | 75 |
| Carboxamide Formation | HATU, isopropylamine, DCM, rt, 4 h | 78 |
Purification and Characterization Techniques
Chromatographic Methods
Crude products are purified via silica gel column chromatography using gradient elution (cyclohexane:ethyl acetate, 9:1 to 1:1). High-performance liquid chromatography (HPLC) ensures >98% purity for pharmacological studies.
Spectroscopic Analysis
- ¹H-NMR confirms substituent regiochemistry (e.g., isopropyl doublet at δ 1.2 ppm).
- FT-IR identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bands (N–H at ~3300 cm⁻¹).
Table 2: Key Spectral Data for the Target Compound
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H-NMR | δ 4.1 (m, 1H, CH(CH₃)₂) | Isopropyl group |
| ¹³C-NMR | δ 175.2 (C=O) | Carboxamide carbonyl |
| FT-IR | 1698 cm⁻¹ (s, C=O) | Quinazoline keto group |
Industrial-Scale Production Considerations
Scalable synthesis requires:
- Continuous flow reactors to enhance heat/mass transfer during exothermic steps.
- Automated crystallization systems for consistent particle size distribution.
- In-line analytics (e.g., PAT tools) to monitor reaction progress in real time.
Comparative Analysis with Related Synthetic Methodologies
The PMC method offers advantages over traditional routes:
- Higher regioselectivity due to controlled cyclization conditions.
- Reduced side products via thionation/chlorination strategies.
- Broader substrate scope for diverse triazoloquinazoline derivatives.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound shares structural motifs with other nitrogen-containing heterocycles, such as pyrazolines and triazole-pyrazole hybrids , which are explored in the provided evidence:
Key Structural Differences :
- Triazoloquinazolines vs.
- Triazole-Pyrazole Hybrids vs. Triazoloquinazolines : The latter’s extended conjugation may improve binding to hydrophobic enzyme pockets.
Bioactivity and Pharmacological Potential
- Pyrazolines (): Demonstrated moderate activity against cancer cell lines (IC₅₀: 10–50 µM) .
- Triazole-Pyrazole Hybrids (): Reported inhibitory effects on enzymes like carbonic anhydrase (Ki: <1 µM) .
- Hypothetical Triazoloquinazolines : Expected to exhibit enhanced bioavailability and target affinity due to fused aromatic systems.
Biological Activity
The compound 4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (CAS Number: 1105231-97-7) is a novel triazoloquinazoline derivative with potential therapeutic applications. This article reviews its biological activity based on recent research findings, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 458.6 g/mol . The structure features a triazole ring fused with a quinazoline moiety, which is characteristic of compounds exhibiting significant biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H30N6O3S |
| Molecular Weight | 458.6 g/mol |
| CAS Number | 1105231-97-7 |
The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with specific enzymes and receptors involved in various biochemical pathways. The compound's structure indicates potential activity against targets related to inflammation and cancer due to the presence of the triazole and quinazoline rings.
Antimicrobial Activity
Research has indicated that derivatives of triazoloquinazolines exhibit antimicrobial properties. For instance, compounds similar to the target molecule have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial DNA synthesis or interference with cell wall synthesis.
Anticancer Properties
Triazoloquinazoline derivatives have also been studied for their anticancer activities. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . For example, a related compound showed selective cytotoxicity towards breast cancer cells while sparing normal cells.
Anti-inflammatory Effects
Some studies suggest that compounds within this class may exhibit anti-inflammatory effects by inhibiting specific signaling pathways associated with inflammation. This could be particularly relevant in the treatment of chronic inflammatory diseases .
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial properties of various triazoloquinazolines against clinical isolates. The results indicated that the target compound exhibited significant inhibitory effects on several bacterial strains, supporting its potential use as an antimicrobial agent . -
Evaluation of Anticancer Activity :
In another study focusing on cancer therapy, derivatives similar to the target compound were tested against multiple cancer cell lines. The findings revealed that these compounds could effectively reduce cell viability and induce apoptosis through caspase activation . -
Anti-inflammatory Mechanisms :
A comprehensive analysis was conducted to explore the anti-inflammatory properties of triazoloquinazolines. The results suggested that these compounds could inhibit pro-inflammatory cytokine production in vitro, indicating their potential utility in treating inflammatory disorders .
Q & A
Basic: How can the synthesis of this compound be optimized for higher yields?
Answer:
Synthetic optimization involves stepwise reaction monitoring and adjusting conditions such as solvent polarity, temperature, and catalyst selection. For example:
- Precursor preparation : Start with refluxing intermediates like 3-benzylidene-4-oxopentanoic acid derivatives with hydrazine hydrate to form triazolo-quinazoline cores .
- Coupling reactions : Use ethanol or dimethylformamide (DMF) as solvents and benzyltributylammonium bromide as a phase-transfer catalyst to enhance sulfanyl group incorporation .
- Purity control : Employ thin-layer chromatography (TLC) to track reaction progress and column chromatography for purification .
Advanced: What methodologies are recommended for studying its binding affinity to target proteins?
Answer:
Use biophysical and computational tools:
- Surface plasmon resonance (SPR) : Quantify real-time interaction kinetics between the compound and immobilized proteins (e.g., kinases or receptors) .
- Molecular docking : Apply software like AutoDock Vina to predict binding modes, focusing on the triazolo-quinazoline core’s interaction with active sites .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
Answer:
Address variability through:
- Dose-response profiling : Test the compound across a wide concentration range (nM to μM) in standardized assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) .
- Cell line specificity : Compare activity in diverse models (e.g., Gram-positive vs. Gram-negative bacteria, cancer vs. normal cells) to identify selectivity .
- Mechanistic validation : Use RNA sequencing or proteomics to confirm pathway engagement (e.g., DNA damage vs. membrane disruption) .
Basic: What characterization techniques confirm the compound’s structural integrity?
Answer:
Combine spectroscopic and analytical methods:
- NMR spectroscopy : Assign peaks for methylpropyl (δ 1.0–1.5 ppm) and carboxamide (δ 8.0–8.5 ppm) groups .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ ion for C22H23N5O2S) .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry .
Advanced: How can computational tools enhance reaction design for derivatives?
Answer:
Leverage quantum chemistry and machine learning:
- Reaction path search : Use Gaussian or ORCA to simulate intermediates and transition states, optimizing pathways for sulfanyl or carboxamide substitutions .
- Descriptor-based models : Train algorithms on existing kinetic data to predict optimal conditions (e.g., solvent, catalyst) for novel analogs .
- ADMET prediction : Employ SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .
Advanced: How does structural modification of the triazolo-quinazoline core affect bioactivity?
Answer:
Modify substituents systematically:
- Sulfanyl group replacement : Compare thioether (-S-) vs. sulfoxide (-SO-) derivatives to assess redox-sensitive activity .
- Propan-2-yl substitution : Test bulkier alkyl groups (e.g., tert-butyl) to evaluate steric effects on target binding .
- Quinazoline ring expansion : Synthesize pyrido[2,3-d]pyrimidine analogs to enhance π-π stacking with aromatic residues .
Basic: Which functional groups are critical for its reported antibacterial activity?
Answer:
Key pharmacophores include:
- Triazolo-quinazoline core : Essential for intercalation into DNA or inhibition of topoisomerases .
- Carboxamide moiety : Facilitates hydrogen bonding with bacterial gyrase .
- Propan-2-yl groups : Enhance lipophilicity, improving membrane permeability .
Advanced: How to assess the compound’s stability under physiological conditions?
Answer:
Conduct accelerated degradation studies:
- pH stability : Incubate in buffers (pH 1–10) and monitor decomposition via HPLC at 254 nm .
- Thermal stress : Expose to 40–60°C for 48 hours to identify labile groups (e.g., sulfanyl hydrolysis) .
- Light exposure : Use UV-Vis spectroscopy to detect photodegradation products .
Advanced: What in silico strategies predict off-target interactions?
Answer:
Combine docking and cheminformatics:
- Reverse docking : Screen against databases like PDB or ChEMBL to identify unintended targets (e.g., cytochrome P450 enzymes) .
- Phosphoproteomics mapping : Predict kinase off-targets via sequence alignment of ATP-binding pockets .
- ToxCast profiling : Use EPA’s database to flag potential endocrine-disrupting activity .
Basic: What purification strategies are effective for this compound?
Answer:
Optimize based on polarity and solubility:
- Normal-phase chromatography : Use silica gel with ethyl acetate/hexane gradients for nonpolar intermediates .
- Reverse-phase HPLC : Apply C18 columns and acetonitrile/water mobile phases for final product purification .
- Recrystallization : Use ethanol or methanol to isolate high-purity crystals (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
